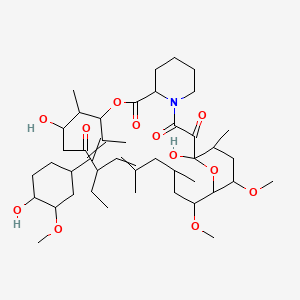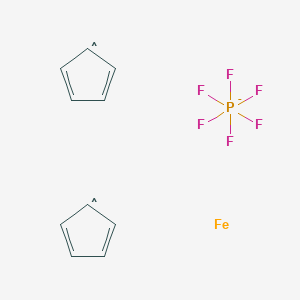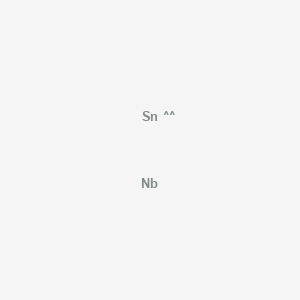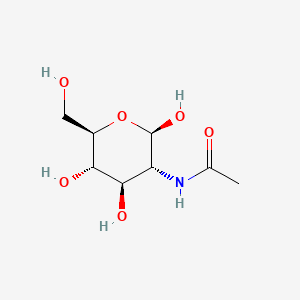
ascomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Due to its structural complexity, the chemical synthesis of ascomycin is challenging. Therefore, microbial production is preferred. This compound is produced through the fermentation of Streptomyces hygroscopicus varascomyceticus . Genetic manipulation and mutagenesis techniques have been employed to increase the yield of this compound . For instance, atmospheric and room temperature plasma mutagenesis combined with medium optimization has been used to enhance this compound production .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. This includes adjusting the composition of the fermentation medium, such as the concentration of soluble starch, peanut meal, and soybean oil . Genetic engineering techniques, such as the overexpression of key genes involved in this compound biosynthesis, have also been utilized to improve production efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Ascomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: One of the significant derivatives of this compound is pimecrolimus, which is used as a first-line treatment for mild-to-moderate atopic dermatitis . Pimecrolimus is synthesized through the modification of this compound’s side-chain group, resulting in enhanced activity and reduced side effects .
Aplicaciones Científicas De Investigación
Ascomycin has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its strong immunosuppressant properties make it valuable for studying immune system modulation and developing treatments for autoimmune diseases . In medicine, this compound is used to prevent organ transplant rejection and treat skin diseases such as atopic dermatitis . Additionally, this compound’s antifungal, antimalarial, and anticonvulsive effects have been explored in various research studies .
Mecanismo De Acción
Ascomycin exerts its effects by binding to immunophilins, specifically macrophilin-12 . This binding inhibits the production of Th1 (interferon-gamma and interleukin-2) and Th2 (interleukin-4 and interleukin-10) cytokines . Additionally, this compound preferentially inhibits the activation of mast cells, which are crucial in the atopic response . The this compound/macro-philin complex inhibits calcineurin, thereby blocking T-cell activation and cytokine release .
Comparación Con Compuestos Similares
Ascomycin is closely related to tacrolimus (FK506) and pimecrolimus . These compounds share similar immunosuppressant properties and mechanisms of action. this compound is unique due to its selective immunomodulatory effects, which make it particularly effective in treating allergic contact dermatitis without impairing the primary immune response . Tacrolimus and pimecrolimus are also used in clinical settings, with pimecrolimus being a derivative of this compound designed for topical application in treating inflammatory skin diseases .
List of Similar Compounds:- Tacrolimus (FK506)
- Pimecrolimus
Propiedades
Número CAS |
11011-38-4 |
|---|---|
Fórmula molecular |
C43H69NO12 |
Peso molecular |
792.0 g/mol |
Nombre IUPAC |
(1R,9S,12S,13R,14S,17R,18E,21S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36?,37-,38+,39+,43+/m0/s1 |
Clave InChI |
ZDQSOHOQTUFQEM-MONOPTSESA-N |
SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
SMILES isomérico |
CC[C@@H]1/C=C(/C[C@@H](CC([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C |
SMILES canónico |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B1143565.png)





